molecular formula C29H36N2O3 B14265531 3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione CAS No. 138369-58-1

3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione

Cat. No.: B14265531
CAS No.: 138369-58-1
M. Wt: 460.6 g/mol
InChI Key: INDMSPAEFKSOEM-UHFFFAOYSA-N
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Description

3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two diethylamino groups attached to phenyl rings, and a heptane backbone with three ketone groups. The molecular formula of this compound is C31H39N3O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione typically involves the condensation of 4-(diethylamino)benzaldehyde with heptane-2,4,6-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pH, which are crucial for the successful formation of the compound. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methanone, bis[4-(diethylamino)phenyl]-: Similar structure with two diethylamino groups attached to phenyl rings, but lacks the heptane backbone and additional ketone groups.

    Methanone, bis[4-(dimethylamino)phenyl]-: Similar structure with dimethylamino groups instead of diethylamino groups.

    N’ (3),N’ (5)-BIS { (E)- [4- (DIETHYLAMINO)PHENYL]METHYLIDENE}-2,6-DIMETHYL-3,5-PYRIDINEDICARBOHYDRAZIDE: Contains diethylamino groups and a similar methylene linkage but has a pyridine backbone.

Uniqueness

3,5-Bis{[4-(diethylamino)phenyl]methylidene}heptane-2,4,6-trione is unique due to its heptane backbone with three ketone groups, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

138369-58-1

Molecular Formula

C29H36N2O3

Molecular Weight

460.6 g/mol

IUPAC Name

3,5-bis[[4-(diethylamino)phenyl]methylidene]heptane-2,4,6-trione

InChI

InChI=1S/C29H36N2O3/c1-7-30(8-2)25-15-11-23(12-16-25)19-27(21(5)32)29(34)28(22(6)33)20-24-13-17-26(18-14-24)31(9-3)10-4/h11-20H,7-10H2,1-6H3

InChI Key

INDMSPAEFKSOEM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)C)C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)C(=O)C

Origin of Product

United States

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